molecular formula C12H15NO2 B589959 Methyl 2-(allylamino)-5-methylbenzoate CAS No. 137105-15-8

Methyl 2-(allylamino)-5-methylbenzoate

Cat. No.: B589959
CAS No.: 137105-15-8
M. Wt: 205.257
InChI Key: ARJMEILVAIJOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(allylamino)-5-methylbenzoate is an aromatic ester derivative featuring an allylamino substituent at the 2-position and a methyl group at the 5-position of the benzoate ring. The allylamino group introduces unique steric and electronic properties, influencing solubility, stability, and biological activity .

Properties

CAS No.

137105-15-8

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

methyl 5-methyl-2-(prop-2-enylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-4-7-13-11-6-5-9(2)8-10(11)12(14)15-3/h4-6,8,13H,1,7H2,2-3H3

InChI Key

ARJMEILVAIJOSW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCC=C)C(=O)OC

Synonyms

Benzoic acid, 5-methyl-2-(2-propenylamino)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituents at the 2- and 5-positions of the benzoate ring. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Appearance
Methyl 2-(allylamino)-5-methylbenzoate 2-allylamino, 5-methyl C₁₂H₁₅NO₂ 205.25 Not reported Likely liquid/oil
Methyl 2-(benzylamino)-5-(benzyloxy)benzoate 2-benzylamino, 5-benzyloxy C₂₂H₂₁NO₃ 347.41 Not reported Crystalline solid
Methyl 5-chloro-2-acetamidobenzoate 2-acetamido, 5-chloro C₁₀H₁₀ClNO₃ 227.64 Not reported Solid
Methyl 2-amino-5-chlorobenzoate 2-amino, 5-chloro C₈H₈ClNO₂ 185.61 Not reported Solid
Compound 14d () Complex indole-pyrrolidine hybrid C₂₃H₂₅N₃O₂ 375.46 132°C Yellow powder

Key Observations :

  • Allylamino vs.
  • Chloro vs. Methyl: Chloro substituents (e.g., ) increase molecular polarity and may improve antimicrobial activity but reduce solubility in nonpolar solvents compared to methyl groups.

Spectral and Analytical Data

  • NMR Spectroscopy: this compound: Expected resonances for allylic protons (δ 5.1–5.9 ppm) and methyl groups (δ 2.3 ppm). Compound 14d: Reported $ ^1H $ NMR signals include aromatic protons (δ 6.7–7.8 ppm) and pyrrolidine protons (δ 3.1–3.5 ppm) .
  • IR Spectroscopy: Allylamino derivatives show N–H stretching (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹), while acetamido analogs (e.g., ) exhibit amide C=O (~1650 cm⁻¹).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.